4-(5-Acetyl-2-oxo-6-phenyl-1,2,3,4-tetrahydropyrimidin-4-yl)-2-ethoxyphenyl acetate
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Overview
Description
4-(5-Acetyl-2-oxo-6-phenyl-1,2,3,4-tetrahydro-4-pyrimidinyl)-2-ethoxyphenyl acetate is a complex organic compound with a unique structure that combines a pyrimidine ring with an ethoxyphenyl acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-acetyl-2-oxo-6-phenyl-1,2,3,4-tetrahydro-4-pyrimidinyl)-2-ethoxyphenyl acetate typically involves multi-step organic reactions. One common route includes the condensation of an appropriate acetylated pyrimidine derivative with an ethoxyphenyl acetate precursor. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance the scalability and reproducibility of the process.
Chemical Reactions Analysis
Types of Reactions
4-(5-Acetyl-2-oxo-6-phenyl-1,2,3,4-tetrahydro-4-pyrimidinyl)-2-ethoxyphenyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may require catalysts like palladium on carbon or specific nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
4-(5-Acetyl-2-oxo-6-phenyl-1,2,3,4-tetrahydro-4-pyrimidinyl)-2-ethoxyphenyl acetate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research into its pharmacological properties may reveal potential therapeutic uses.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(5-acetyl-2-oxo-6-phenyl-1,2,3,4-tetrahydro-4-pyrimidinyl)-2-ethoxyphenyl acetate involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, altering the activity of the target and leading to specific biological effects. The pathways involved can include signal transduction, metabolic regulation, or gene expression modulation.
Comparison with Similar Compounds
Similar Compounds
- 4-(5-Acetyl-2-oxo-6-phenyl-1,2,3,4-tetrahydro-4-pyrimidinyl)-2-methoxyphenyl acetate
- 4-(5-Acetyl-2-oxo-6-phenyl-1,2,3,4-tetrahydro-4-pyrimidinyl)-2-propoxyphenyl acetate
Uniqueness
Compared to similar compounds, 4-(5-acetyl-2-oxo-6-phenyl-1,2,3,4-tetrahydro-4-pyrimidinyl)-2-ethoxyphenyl acetate may exhibit unique properties due to the presence of the ethoxy group, which can influence its reactivity, solubility, and biological activity.
Properties
Molecular Formula |
C22H22N2O5 |
---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
[4-(5-acetyl-2-oxo-6-phenyl-3,4-dihydro-1H-pyrimidin-4-yl)-2-ethoxyphenyl] acetate |
InChI |
InChI=1S/C22H22N2O5/c1-4-28-18-12-16(10-11-17(18)29-14(3)26)21-19(13(2)25)20(23-22(27)24-21)15-8-6-5-7-9-15/h5-12,21H,4H2,1-3H3,(H2,23,24,27) |
InChI Key |
NLHXJCDKEFNXRZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2C(=C(NC(=O)N2)C3=CC=CC=C3)C(=O)C)OC(=O)C |
Origin of Product |
United States |
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